molecular formula C15H17ClN2O2 B5547415 N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5547415
M. Wt: 292.76 g/mol
InChI Key: IEOQRISDLQBEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds similar to "N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide," the synthesis process can involve the condensation of specific precursors, such as benzoyl phosphoramidic dichloride and tert-butyl amine, under controlled conditions to ensure the formation of the target molecule with the desired purity and yield (Gholivand et al., 2009).

Molecular Structure Analysis

The determination of a compound's molecular structure is critical for understanding its chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR (nuclear magnetic resonance) spectroscopy, and IR (infrared) spectroscopy are commonly used. For instance, compounds with a similar structural framework have been characterized using single-crystal X-ray diffraction to analyze their structural and conformational properties (Habibi et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of a compound like "N-(tert-butyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide" are influenced by its functional groups and molecular structure. These properties determine how the compound participates in chemical reactions, including its potential as a reactant or catalyst in synthetic processes. Research into similar compounds provides insights into their reactivity patterns and the types of chemical transformations they can undergo (De Angelis et al., 2021).

Scientific Research Applications

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines, closely related to the compound of interest, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields and are vital for synthesizing a wide range of highly enantioenriched amines. This methodology facilitates the production of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their broad utility in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Novel Carbacylamidophosphate Synthesis

Another study details the synthesis and characterization of a novel carbacylamidophosphate, exhibiting unique structural and conformational properties. This research highlights the compound's crystal structure, characterized by intermolecular hydrogen bonding, showcasing its potential for further exploration in materials science and chemistry (Gholivand et al., 2009).

Advancements in Polymer Chemistry

The development of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol represents a significant advancement in polymer chemistry. These polyamides, characterized by their flexibility, solubility in polar solvents, and thermal stability, are synthesized through a nuanced understanding of the interactions between the compound's structural elements and the polymerization process (Hsiao, Yang, & Chen, 2000).

Exploration in Electrochromic Materials

Research into visible and near-infrared electrochromic aramids incorporating main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units demonstrates the compound's application in developing electrochromic materials. These materials exhibit reversible electrochemical oxidation, enhanced NIR contrast, and fast switching time, underlining their potential in smart window technologies and electronic display applications (Hsiao, Wang, & Liao, 2014).

properties

IUPAC Name

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-9-12(14(19)17-15(2,3)4)13(18-20-9)10-7-5-6-8-11(10)16/h5-8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOQRISDLQBEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.